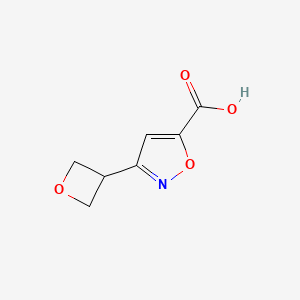

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

3-(oxetan-3-yl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C7H7NO4/c9-7(10)6-1-5(8-12-6)4-2-11-3-4/h1,4H,2-3H2,(H,9,10) |

InChI Key |

AVGNCOSLAYRPJT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=NOC(=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Bioactivity of Oxetane-Substituted Isoxazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged five-membered heterocyclic scaffold, integral to a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The isoxazole nucleus, with its adjacent nitrogen and oxygen atoms, offers a unique electronic and structural profile, making it a versatile building block in drug design.[4][5]

Concurrently, the oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction in modern drug discovery.[6] Its incorporation into molecular scaffolds is a strategic approach to modulate key physicochemical properties. Oxetanes can enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of lead compounds, thereby optimizing their pharmacokinetic profiles.[7] They are often employed as isosteres for gem-dimethyl or carbonyl groups, offering a polar, three-dimensional alternative.[6]

This technical guide provides a comprehensive exploration of the synthesis, structure, and bioactivity of a novel class of compounds that combines these two powerful moieties: oxetane-substituted isoxazole scaffolds. We will delve into the rationale behind their design, the synthetic methodologies for their creation, and the emerging understanding of their biological potential, with a particular focus on their applications in oncology.

The Rationale for Hybridization: Designing for Enhanced Performance

The strategic incorporation of an oxetane moiety onto an isoxazole core is driven by the pursuit of synergistic effects that enhance drug-like properties. The rationale for this hybridization can be understood through two primary lenses:

-

Modulation of Physicochemical Properties: The inherent polarity and three-dimensionality of the oxetane ring can significantly impact the solubility and metabolic stability of the parent isoxazole scaffold. By replacing more lipophilic or metabolically labile groups with an oxetane, chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This can lead to improved bioavailability and a more favorable safety profile.[7]

-

Exploration of New Chemical Space and Structure-Activity Relationships (SAR): The introduction of a strained, polar oxetane ring can create novel interactions with biological targets. This allows for the exploration of new structure-activity relationships, potentially leading to compounds with enhanced potency and selectivity. The oxetane can act as a hydrogen bond acceptor or influence the conformation of the molecule, thereby affecting its binding to target proteins.

Synthetic Strategies for Oxetane-Substituted Isoxazoles

The construction of oxetane-substituted isoxazole scaffolds can be approached through several synthetic routes, primarily leveraging the well-established methods for isoxazole ring formation. A key strategy involves the use of oxetane-containing building blocks in cycloaddition reactions.

Condensation Reaction with 3-Oxetanone

A direct and efficient method for the synthesis of 4-substituted isoxazoles involves the condensation of nitroalkanes with 3-oxetanone. This reaction provides a straightforward route to 3-substituted isoxazole-4-carbaldehydes, which can then be further functionalized.

Experimental Protocol: Synthesis of 3-Substituted Isoxazole-4-Carbaldehyde

-

Step 1: Reaction Setup: In a round-bottom flask, dissolve the desired nitroalkane in a suitable solvent, such as ethanol or methanol.

-

Step 2: Addition of Base: Add a base, for instance, sodium ethoxide or potassium carbonate, to the solution to deprotonate the nitroalkane, forming the corresponding nitronate anion.

-

Step 3: Condensation with 3-Oxetanone: To the solution of the nitronate anion, add 3-oxetanone dropwise at room temperature.

-

Step 4: Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Step 5: Workup and Purification: Upon completion, quench the reaction with a weak acid, such as acetic acid, and extract the product with an organic solvent. The crude product can then be purified by column chromatography to yield the desired 3-substituted isoxazole-4-carbaldehyde.

Synthesis of 3-substituted isoxazole-4-carbaldehyde.

Bioactivity of Oxetane-Substituted Isoxazoles: A Focus on Anticancer Applications

While the exploration of the bioactivity of oxetane-substituted isoxazoles is an emerging field, preliminary studies and analogous research on other isoxazole derivatives suggest significant potential, particularly in oncology. Isoxazole-containing compounds have been investigated as inhibitors of various cancer-related targets, including protein kinases and enzymes involved in cell cycle regulation.[4][8]

The incorporation of an oxetane moiety is hypothesized to enhance the anticancer activity of isoxazole scaffolds through several mechanisms:

-

Improved Target Engagement: The unique stereoelectronic properties of the oxetane ring may lead to novel and more potent interactions with the active sites of target proteins.

-

Enhanced Drug-like Properties: As previously discussed, the oxetane can improve the solubility and metabolic stability of the compound, leading to better in vivo efficacy.[7]

-

Increased Selectivity: The conformational constraints imposed by the oxetane ring may favor binding to a specific target over off-target proteins, thereby reducing side effects.

While specific quantitative data for oxetane-substituted isoxazoles is still limited in the public domain, the following table presents representative data for various isoxazole derivatives against cancer cell lines to illustrate the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-linked 6-hydroxycoumarin | PC-3 (Prostate) | 8.2 | [9] |

| Isoxazole-linked 6-hydroxycoumarin | A-549 (Lung) | 10.2 | [9] |

| Isoxazole-based carboxamide | HepG2 (Liver) | 0.69 | [10] |

| Isoxazole chalcone derivative | DU145 (Prostate) | 0.96 | [11] |

| Spiroazolidine-oxindole isoxazole | K562 (Leukemia) | 10.7 | [11] |

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring.[12] For oxetane-substituted isoxazoles, the following SAR principles can be extrapolated from existing knowledge:

-

Position of the Oxetane: The point of attachment of the oxetane ring to the isoxazole core (C3, C4, or C5) is expected to significantly influence bioactivity. Each position offers a different vector for the oxetane to probe the binding pocket of a target protein.

-

Substitution on the Isoxazole Ring: The presence of other substituents on the isoxazole ring, in addition to the oxetane, will play a crucial role in determining potency and selectivity. For instance, aryl groups with specific substitution patterns (e.g., halogens, methoxy groups) have been shown to be important for the anticancer activity of other isoxazole derivatives.[12]

-

Substitution on the Oxetane Ring: While the parent oxetane is the most common substituent, derivatives with substitutions on the oxetane ring itself could provide further opportunities for SAR exploration and optimization of biological activity.

Key factors influencing the SAR of oxetane-substituted isoxazoles.

Experimental Protocols for Biological Evaluation

The assessment of the bioactivity of novel oxetane-substituted isoxazole scaffolds requires a battery of in vitro assays to determine their cytotoxic and mechanistic effects.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the oxetane-substituted isoxazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The strategic combination of the isoxazole and oxetane scaffolds represents a promising avenue for the discovery of novel therapeutic agents with enhanced pharmacological profiles. The synthetic accessibility of these hybrid molecules, coupled with the potential for multiparametric optimization of their biological and physicochemical properties, makes them an attractive area for further investigation.

Future research should focus on:

-

Expansion of the Chemical Library: Synthesizing a diverse range of oxetane-substituted isoxazoles with variations in the substitution patterns on both rings.

-

Broad Biological Screening: Evaluating these compounds against a wide panel of cancer cell lines and other disease-relevant targets to identify novel bioactivities.

-

In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of the most promising compounds to understand their molecular targets and signaling pathways.

-

Pharmacokinetic Profiling: Conducting in vivo studies to assess the ADME and toxicity profiles of lead candidates.

References

- Kamal, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Source details to be added based on a specific reference if available]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed, [Link].[10]

- Reference for 3-substituted isoxazole-4-carboxamide synthesis to be added.

- Reference for design of new oxetane deriv

-

Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed, [Link].[4]

- Reference for cancer-fighting isoxazole compounds to be added.

-

Wetter, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar, [Link].[6]

- Reference for synthesis and characterization of isoxazole derivatives and their biological activities to be added.

-

Li, Y., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC, [Link].[7]

- Reference for antitumour activity of natural products containing isoxazole/isoxazoline moiety to be added.

-

Kumar, A., et al. (2014). Synthesis and biological evaluation of novel isoxazoles and triazoles linked 6-hydroxycoumarin as potent cytotoxic agents. PubMed, [Link].[9]

- Reference for synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents to be added.

- Reference for Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide to be added.

- Reference for exploring novel oxazole deriv

-

Zhou, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed, [Link].[5]

-

Liu, Z., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC, [Link].[11]

-

Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing, [Link].[1]

-

Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate, [Link].[3]

- Reference for efficient synthesis, structural characterization, and biological evaluation of new functionalized isoxazoles to be added.

-

Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC, [Link].[2]

- Reference for research progress on the structure-activity relationship and mechanism of flavonoid derivatives in the tre

- Reference for synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents to be added.

- Reference for synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities to be added.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 3-(Oxetan-3-yl)isoxazole-5-carboxylic Acid: A Modern Scaffold for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound emerges as a compound of significant interest, embodying a trifecta of functionalities that address key challenges in drug design, including potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of this molecule, detailing its core chemical properties, the scientific rationale for its design, robust synthetic protocols, and its potential applications in contemporary drug discovery programs. With a molecular formula of C₇H₇NO₄ and a molecular weight of 169.13 g/mol , this compound integrates the privileged isoxazole heterocycle, the beneficial bioisosteric properties of an oxetane ring, and the versatile binding capabilities of a carboxylic acid, positioning it as a valuable scaffold for researchers, scientists, and drug development professionals.[1]

Core Molecular Profile

A thorough understanding of a compound's fundamental characteristics is the foundation of its application in research and development. This section outlines the essential identity and physicochemical properties of this compound.

Chemical Identity and Structure

The molecule's nomenclature precisely describes its structure: a central isoxazole ring substituted at the 3-position with an oxetan-3-yl group and at the 5-position with a carboxylic acid. This arrangement offers distinct vectors for chemical modification and specific spatial orientations for interacting with biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties

The quantitative data below summarizes the key identifiers and properties of the molecule, which are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1589005-39-9 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Physical Form | Solid (predicted) | - |

| Purity | ≥98% (typical for commercial samples) | [1] |

The Scientific Rationale: A Trifecta of Functional Groups

The design of this compound is not arbitrary; it is a deliberate convergence of three key structural motifs, each contributing distinct and valuable attributes for drug discovery.

The Isoxazole Core: A Privileged Heterocycle

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its prevalence is due to its metabolic stability and its ability to act as a versatile bioisostere for other functional groups, such as amides and esters. The nitrogen-oxygen bond within the ring influences its electronic properties and provides hydrogen bond accepting capabilities, making it a frequent component in drugs targeting a wide range of diseases, including inflammatory, infectious, and oncological conditions.[2][3][4]

The Oxetane Moiety: A Modern Bioisostere

The inclusion of an oxetane ring is a contemporary strategy in medicinal chemistry to enhance the physicochemical properties of a lead compound.[5] The oxetane group is often used as a bioisosteric replacement for less favorable moieties like gem-dimethyl or carbonyl groups. Its primary advantages stem from its ability to:

-

Improve Aqueous Solubility: The polar oxygen atom can engage in hydrogen bonding, reducing lipophilicity and improving solubility.

-

Enhance Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to more common alkyl groups.

-

Modulate Conformation: The rigid structure of the oxetane ring can lock the molecule into a more favorable conformation for binding to its target, potentially increasing potency and selectivity.

The Carboxylic Acid: The Classic Pharmacophore

The carboxylic acid is one of the most common functional groups found in marketed drugs, primarily due to its ability to form strong ionic interactions (salt bridges) and hydrogen bonds with basic residues like arginine and lysine in a protein's active site.[6] While highly effective, it can sometimes lead to poor membrane permeability and rapid metabolic clearance. The strategic combination with an oxetane ring in this molecule represents a sophisticated approach to balance the potent binding of the carboxylate with improved overall drug-like properties.

Caption: Synergistic contributions of the functional moieties to drug-like properties.

Synthesis and Characterization

A reliable and scalable synthetic route is essential for the practical application of any chemical entity. The synthesis of isoxazoles is well-established, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology.[3]

Proposed Synthetic Strategy

A logical and efficient approach to this compound involves a [3+2] cycloaddition between a nitrile oxide derived from oxetan-3-carboxaldehyde oxime and an alkyne bearing the carboxylate functionality, such as propiolic acid or its ester equivalent. This method offers high regioselectivity, which is crucial for avoiding the formation of unwanted isomers.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, scientifically-grounded procedure. Researchers should perform their own risk assessment and optimization.

-

Step 1: Oxime Formation. To a solution of oxetan-3-one (1.0 eq) in ethanol/water (1:1), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the oxetan-3-one oxime, which can often be used without further purification.

-

Step 2: In Situ Nitrile Oxide Generation and Cycloaddition. Dissolve the oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a solution of a mild oxidant/chlorinating agent, such as N-chlorosuccinimide (NCS, 1.1 eq) in the same solvent, dropwise over 30 minutes. After the addition, add a stoichiometric amount of a non-nucleophilic base like triethylamine (1.1 eq) to facilitate the elimination to the nitrile oxide.

-

Step 3: Reaction Monitoring and Workup. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Step 4: Purification of the Ester. Purify the crude ester intermediate using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 3-(oxetan-3-yl)isoxazole-5-carboxylate.

-

Step 5: Saponification. Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours until LC-MS confirms complete conversion.

-

Step 6: Final Product Isolation. Acidify the reaction mixture to pH 2-3 with cold 1N HCl. A precipitate may form, which can be collected by filtration. Alternatively, extract the product into ethyl acetate. Dry the organic extracts, concentrate under reduced pressure, and if necessary, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound, as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed:

-

¹H and ¹³C NMR: To confirm the chemical structure by identifying the specific proton and carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Development

The unique structural combination of this molecule makes it a highly attractive starting point for various drug discovery campaigns.

Role as a Key Building Block in Fragment-Based Drug Discovery (FBDD)

This compound is an ideal candidate for fragment libraries. Its moderate complexity and multiple points for functionalization allow it to be used as a core scaffold. Researchers can synthesize derivatives by modifying the carboxylic acid (e.g., creating amides, esters) or by using substituted oxetanes to explore the chemical space around a biological target.

Potential Therapeutic Targets

Based on the known activities of related isoxazole carboxylic acids, this molecule could be investigated as an inhibitor for several enzyme classes. A prominent example is Xanthine Oxidase (XO) , a key enzyme in purine metabolism.[7] Inhibitors of XO are used to treat hyperuricemia and gout. The carboxylic acid can mimic the substrate and bind in the active site, while the oxetane-isoxazole portion can be optimized to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes a standard in vitro enzymatic assay to evaluate the inhibitory potential of the title compound.

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

-

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine substrate

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Allopurinol)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 100 µM to 1 nM).

-

In each well of the microplate, add 150 µL of phosphate buffer.

-

Add 2 µL of the test compound dilution (or DMSO for the negative control, or Allopurinol for the positive control).

-

Add 25 µL of the xanthine solution (final concentration typically ~50 µM).

-

Incubate the plate at 25 °C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the xanthine oxidase enzyme solution.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Outlook

This compound stands out as a meticulously designed molecular scaffold. It leverages the established utility of the isoxazole and carboxylic acid functionalities while incorporating the modern, property-enhancing benefits of the oxetane ring. This combination provides a compelling starting point for the development of new chemical entities with potentially superior ADME profiles. Future work should focus on synthesizing a library of analogues to build structure-activity relationships (SAR) against relevant biological targets, such as xanthine oxidase or various kinases and proteases, to fully exploit the therapeutic potential of this promising chemical framework.

References

-

PubChem. 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-. Available at: [Link]

-

Al-Masoudi, W. A. (2018). SYNTHESIS OF 3-(FURAN-2-YL) ISOXAZOLE-5-CABOXYLIC ACID AS NEW COMPOUND. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

-

ChemSynthesis. 3-hydroxy-5-isoxazolecarboxylic acid. Available at: [Link]

- Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

Gholamzadeh, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

-

Wuitschik, G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at: [Link]

-

S., S., & G., V. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Available at: [Link]

-

American Elements. Isoxazoles. Available at: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. mdpi.com [mdpi.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [cora.ucc.ie]

- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Novel Oxetane Building Blocks for Medicinal Chemistry Discovery

Introduction: The Rise of the Oxetane Ring in Modern Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Among the scaffolds that have transitioned from academic curiosity to indispensable tools in drug discovery, the oxetane ring stands out. This four-membered cyclic ether, once overlooked due to perceived instability, is now recognized as a powerful building block for its unique confluence of properties: a small, polar, and rigid three-dimensional structure.[1][2][3] Its incorporation into drug candidates can profoundly influence their physicochemical and pharmacokinetic profiles, offering elegant solutions to long-standing challenges in drug design.[4][5]

This guide provides an in-depth exploration of novel oxetane building blocks, moving beyond a simple catalog of structures to elucidate the strategic thinking and synthetic causality behind their application. We will examine the role of oxetanes as versatile bioisosteres, detail robust synthetic methodologies for their preparation, and showcase their successful implementation through compelling case studies of clinical candidates. This document is intended for the practicing medicinal chemist, offering field-proven insights to leverage the full potential of this remarkable heterocycle.

Part 1: The Strategic Value of the Oxetane Motif

The oxetane ring is not merely a passive spacer; it is an active modulator of molecular properties. Its strategic value lies in its ability to act as a bioisosteric replacement for common chemical motifs, thereby fine-tuning a molecule's profile for improved efficacy and safety.[6][7]

The Oxetane as a Superior Bioisostere

A primary application of the oxetane motif is as a replacement for functional groups that, while necessary for activity, may introduce liabilities such as high lipophilicity or metabolic instability.[1][8]

-

gem-Dimethyl Group Replacement: The gem-dimethyl group is a classic tool used to block metabolically vulnerable positions and provide steric bulk. However, it invariably increases a compound's lipophilicity (LogD), which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] The oxetane ring serves as an exceptional hydrophilic surrogate, occupying a similar steric volume while introducing polarity. This substitution can effectively shield metabolic soft spots without the associated lipophilicity penalty.[2][4]

-

Carbonyl Group Replacement: While the carbonyl group is a crucial hydrogen bond acceptor, it can be susceptible to metabolic reduction. The oxetane motif mimics the hydrogen bond accepting capability, lone pair orientation, and dipole moment of a carbonyl group but is significantly more stable to metabolic degradation.[6][8] This makes it an excellent choice for improving the metabolic half-life of a lead compound.[7]

-

Morpholine Replacement: Morpholine rings are frequently added to scaffolds to enhance aqueous solubility.[9] However, they are also prone to oxidative metabolism. Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as metabolically robust alternatives that can confer equal or superior solubility improvements.[3][9]

The strategic incorporation of an oxetane is a data-driven decision aimed at optimizing a lead compound's profile. The following workflow illustrates the logical process.

Caption: Drug discovery workflow for oxetane incorporation.

Quantifiable Impact on Physicochemical Properties

The decision to incorporate an oxetane is justified by its predictable and significant impact on key drug-like properties.

| Property | Effect of Replacing gem-Dimethyl or Carbonyl Group with Oxetane | Rationale & Causality |

| Aqueous Solubility | Significant Increase (can range from 4-fold to over 4000-fold)[9][10] | The polar ether oxygen acts as a strong hydrogen bond acceptor, disrupting the crystal lattice and improving solvation by water.[8] |

| Lipophilicity (LogD) | Significant Decrease [1] | The replacement of non-polar C-C and C-H bonds with a polar C-O bond reduces the overall lipophilicity of the molecule. |

| Metabolic Stability | General Increase [8][9] | The oxetane ring is generally stable to phase I metabolism (e.g., CYP450 oxidation). It can also shield adjacent, metabolically labile positions.[2][7] |

| Amine Basicity (pKa) | Significant Decrease (by up to 2.7 pKa units for an adjacent amine)[1][7] | The strong electron-withdrawing effect of the oxetane's oxygen atom reduces the electron density on a neighboring nitrogen, lowering its basicity. This is a powerful tool to mitigate hERG liability or improve cell permeability.[2] |

This ability to simultaneously improve multiple parameters makes the oxetane a uniquely powerful tool in multiparameter optimization, a core activity in modern drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Executive Summary: The "Oxetane Advantage" in Fragment-Based Design

Technical Whitepaper: Physicochemical Characterization and Solubility Profiling of 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

This compound represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD).[1] This molecule combines two distinct structural motifs: the isoxazole-5-carboxylic acid (a polar, ionizable headgroup) and the oxetan-3-yl moiety (a solubility-enhancing metabolic bioisostere).[1]

In medicinal chemistry, the incorporation of the oxetane ring is a strategic maneuver—often termed the "Oxetane Effect"—designed to lower lipophilicity (LogP) and increase metabolic stability compared to gem-dimethyl or cyclobutane analogs. However, the unique reactivity of the oxetane ring, particularly its acid sensitivity, requires a tailored approach to solubility profiling. This guide details the theoretical basis and experimental protocols required to accurately characterize this molecule.

Physicochemical Profile & Theoretical Basis

Before initiating wet-lab experiments, it is critical to understand the theoretical behavior of the molecule to select appropriate buffer systems.

Structural Analysis

-

Acidic Moiety (Isoxazole-5-carboxylic acid): The carboxylic acid at the 5-position of the isoxazole ring is significantly acidic.[1] While typical benzoic acids have a pKa of ~4.2, the electron-withdrawing nature of the isoxazole ring (heteroaromatic) typically lowers the pKa to the 3.0 – 3.8 range .

-

Solubility Enhancer (Oxetane): The oxetane ring is a hydrogen bond acceptor (HBA) but not a donor. It increases polarity (lowering LogD) without introducing "flatness," thereby improving aqueous solubility and often crystallizability.

Predicted Solubility Behavior

| Parameter | Predicted Value/Behavior | Mechanism |

| pKa (Acidic) | 3.2 ± 0.5 | Inductive effect of the isoxazole ring stabilizes the carboxylate anion.[1] |

| LogP (Neutral) | < 1.0 (Low) | The oxetane ring significantly reduces lipophilicity compared to alkyl analogs. |

| LogD (pH 7.4) | < -1.5 (Very Low) | At physiological pH, the molecule is >99.9% ionized (anionic), leading to high aqueous solubility. |

| Solubility (pH 1.2) | Moderate/High | Even in the neutral state, the polarity of the oxetane/isoxazole core maintains reasonable solubility. |

| Solubility (pH 7.4) | Very High | Driven by the formation of the carboxylate salt. |

Critical Stability Warning: The Oxetane Liability

STOP & READ: The most common failure mode in profiling oxetane-containing compounds is acid-catalyzed ring opening .[1]

While 3,3-disubstituted oxetanes exhibit improved stability, the 3-(oxetan-3-yl) substitution pattern leaves the ring susceptible to nucleophilic attack under acidic conditions.[1]

-

Risk: Exposure to strong acids (pH < 1.0) or prolonged incubation in acidic buffers (pH 2.0) can trigger ring opening, converting the oxetane into a 1,3-diol derivative.

-

Impact: Solubility data collected under these conditions will represent the degradation product, not the parent compound.

-

Mitigation: Limit exposure to pH < 2.0 to short durations (< 1 hour) and verify integrity via LC-MS.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1]

Objective: Determine the saturation solubility of the crystalline solid at specific pH levels.

Reagents:

-

Citrate/Acetate Buffer (pH 4.0)

-

Note: Avoid 0.1 N HCl (pH 1.0) for long incubations due to oxetane instability.

Workflow:

-

Weighing: Accurately weigh 1–2 mg of solid this compound into a 1.5 mL glass HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer.

-

Equilibration:

-

Place vials on a rotary shaker or thermomixer at 25°C.

-

Shake for 24 hours . (Note: For this specific scaffold, 24h is sufficient; 48h increases degradation risk).

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (0.22 µm). Do not use Nylon filters as they may bind acidic compounds.

-

-

Quantification:

-

Analyze the supernatant via HPLC-UV (254 nm) or LC-MS.[1]

-

Crucial Step: Check the LC-MS spectrum for a mass shift of +18 Da (indicative of water addition/ring opening).

-

Protocol B: Kinetic Solubility (Nephelometry/Turbidimetry)

For High-Throughput Screening (HTS).

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution.

Workflow:

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Titration:

-

Readout:

-

Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

-

The "Solubility Limit" is defined as the concentration where absorbance deviates from the baseline.

-

Visualization of Solubility Workflow

The following diagram outlines the decision tree for profiling this molecule, integrating the stability checks required for the oxetane ring.

Caption: Workflow for solubility profiling emphasizing the critical "Go/No-Go" stability check for the acid-sensitive oxetane ring.

pH-Dependent Solubility Profile (Henderson-Hasselbalch)

Because the molecule is an acid, its solubility (

Where

Visualization of Species Distribution:

Caption: Species distribution showing the transition from the neutral, less soluble form to the highly soluble anionic form as pH increases.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1] Angewandte Chemie International Edition, 49(16), 2816–2850.

-

Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition, 49(20), 3524–3529.

-

Avdeef, A. (2007). "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews, 59(7), 568–590.

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Reference for Solubility Protocols).

Sources

Methodological & Application

Protocol for Peptide Coupling Using Isoxazole-5-Carboxylic Acids

Application Note: AN-ISOX-005

Preventing Decarboxylation in Electron-Deficient Heteroaromatic Systems

Executive Summary

Isoxazole-5-carboxylic acids represent a unique challenge in peptide chemistry and medicinal synthesis. Unlike standard amino acids, these electron-deficient heteroaromatic acids are prone to rapid decarboxylation upon activation, a phenomenon driven by the strong electron-withdrawing nature of the isoxazole ring. Standard coupling protocols (e.g., EDC/HOBt or standard HATU/DIPEA cycles) often result in low yields, producing nitrile byproducts or complex mixtures rather than the desired amide.

This guide details the mechanistic failure modes of standard protocols and provides two validated, high-fidelity workflows: a T3P® (Propylphosphonic Anhydride) method for general synthesis and an Acid Chloride method for sterically hindered amines.

Mechanistic Insight: The "Decarboxylation Trap"

The primary failure mode when coupling isoxazole-5-carboxylic acids is the loss of carbon dioxide (

-

Electronic Cause: The isoxazole ring is highly electron-deficient. When the carboxylate at the C5 position is activated (converting

to a leaving group -

The Trigger: Strong bases (like DBU or high equivalents of DIPEA) or highly reactive intermediates (like

-acylisoureas from carbodiimides) stabilize the transition state for decarboxylation. -

The Result: Instead of nucleophilic attack by the amine, the molecule ejects

, often resulting in ring-opening or the formation of a nitrile species.

Visualizing the Pathway

The following diagram illustrates the competition between the desired amidation and the fatal decarboxylation pathway.

Figure 1: Mechanistic divergence. Success depends on the rate of amine attack (

Reagent Selection Strategy

| Feature | T3P® (Propylphosphonic Anhydride) | Acid Chloride (via Oxalyl Chloride) | HATU / DIPEA |

| Activation Type | Mixed Anhydride (Cyclic) | Acyl Chloride | O-At Active Ester |

| Basicity Requirement | Low (Pyridine/NMM) | None (during activation) | High (DIPEA/TEA required) |

| Decarboxylation Risk | Lowest | Low (if temp controlled) | High |

| Byproduct Removal | Water Soluble (Wash away) | Evaporation (HCl/CO/CO2) | Chromatography (Urea/N-Oxide) |

| Recommendation | Primary Protocol | Secondary (Stubborn Amines) | Not Recommended |

Experimental Protocols

Protocol A: The "Gold Standard" T3P Method

Best for: General peptide coupling, preventing racemization, and avoiding decarboxylation.

Rationale: T3P acts as a kinetic trap. It forms a mixed anhydride that is highly reactive toward amines but relatively stable toward disproportionation. It functions well in ethyl acetate (EtOAc), allowing for a milder base environment (Pyridine or N-Methylmorpholine) compared to the DIPEA required for HATU.

Materials:

-

Isoxazole-5-carboxylic acid (1.0 equiv)

-

Amine component (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (dry)

Step-by-Step:

-

Dissolution: In a flame-dried round-bottom flask, dissolve the Isoxazole-5-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in dry EtOAc (concentration ~0.1 M).

-

Base Addition: Cool the solution to 0 °C (ice bath). Add Pyridine (3.0 equiv) dropwise. Note: Pyridine buffers the system without creating highly basic local hotspots.

-

Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by LC-MS (Look for M+H of product; check for M-44 peak indicating decarboxylation).

-

Workup (Critical):

-

Dilute with excess EtOAc.

-

Wash with Water (x2).

-

Wash with 0.5 M HCl (or 10% Citric Acid) to remove excess pyridine and unreacted amine.

-

Wash with Sat. NaHCO₃ (carefully) and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Protocol B: The Acid Chloride Method

Best for: Non-nucleophilic amines (e.g., anilines) or sterically hindered systems where T3P is too slow.

Rationale: Converting the acid to an acid chloride avoids the formation of the unstable O-acylisourea intermediate. However, the acid chloride itself can degrade if moisture is present.

Materials:

-

Isoxazole-5-carboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 1-2 drops)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Activation: Suspend the isoxazole acid in anhydrous DCM (0.2 M) under Nitrogen/Argon at 0 °C .

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of dry DMF. Gas evolution (

, -

Completion: Stir at 0 °C for 1 hour, then RT for 1 hour until gas evolution ceases and the solid dissolves.

-

Isolation (Optional but Recommended): Concentrate the reaction in vacuo (rotary evaporator) to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Add the solution of acid chloride dropwise to a separate flask containing the Amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.1 equiv) in DCM at -10 °C to 0 °C .

-

Workup: Standard aqueous extraction as described in Protocol A.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| LC-MS shows [M-44] peak | Decarboxylation occurred. | Switch to Protocol A (T3P) . Lower reaction temperature to -10°C. Switch base to 2,6-Lutidine (sterically hindered, less basic). |

| Low Conversion (Start Material remains) | Amine is poor nucleophile. | Use Protocol B (Acid Chloride) . Heat is not recommended due to stability; instead, increase concentration (0.5 M). |

| Product racemized (if chiral amine used) | Base-mediated proton abstraction. | Use T3P with NMM or Collidine as base. Avoid DIPEA/TEA. Keep temp < 0°C. |

| Jelly/Emulsion during workup | T3P byproducts. | T3P byproducts are water-soluble but can be sticky. Ensure the first wash is Water , followed by Acidic wash. |

Workflow Decision Tree

Figure 2: Strategic decision matrix for selecting the optimal coupling protocol.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

-

Wissmann, H., & Kleiner, H. J. (1980). New Peptide Synthesis with Propanephosphonic Acid Anhydride. Angewandte Chemie International Edition, 19(2), 133-134. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Archibald, T. G., et al. (2012). Safety and Scalability of T3P (Propylphosphonic Anhydride).[3][4][6] Organic Process Research & Development. (Referenced in context of industrial safety of T3P vs HATU).

-

Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. "Propylphosphonic Anhydride (T3P)".[3][4][7] Wiley. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. researchgate.net [researchgate.net]

Reaction conditions for esterification of oxetane-containing carboxylic acids

Application Note: Esterification Strategies for Oxetane-Containing Carboxylic Acids

Executive Summary & Scientific Rationale

Oxetanes (1,3-propylene oxides) have emerged as critical bioisosteres in modern medicinal chemistry, often serving as surrogates for gem-dimethyl groups or carbonyl functionalities to modulate lipophilicity (LogD) and metabolic stability.[1][2] However, the incorporation of the oxetane ring—specifically in oxetane-3-carboxylic acid derivatives—presents a unique synthetic challenge.

The Stability Paradox: While oxetanes are kinetically stable under basic and nucleophilic conditions, they possess significant ring strain (~106 kJ/mol).[3] Under acidic conditions (Brønsted or Lewis), protonation of the ether oxygen activates the ring toward rapid nucleophilic attack, leading to ring-opening (polymerization or diol formation) or isomerization into 5-membered lactones.

Scope of this Guide: This application note details three validated protocols for esterifying oxetane-carboxylic acids. These methods prioritize neutral-to-basic conditions to preserve ring integrity.

Critical Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic flow.

Figure 1: Strategic selection of esterification conditions based on substrate availability and steric demand.

Validated Protocols

Method A: Base-Mediated Alkylation (The "Gold Standard")

Best For: Methyl, Ethyl, Benzyl, and simple alkyl esters. Mechanism: SN2 displacement. The carboxylate anion acts as the nucleophile. Why it works: The reaction remains strictly basic, preventing protonation of the oxetane oxygen.

| Reagent | Equivalents | Role |

| Oxetane-3-carboxylic acid | 1.0 | Substrate |

| Alkyl Halide (R-I or R-Br) | 1.2 - 1.5 | Electrophile |

| Cs₂CO₃ | 2.0 | Base (Solubility enhancer) |

| DMF or DMSO | Solvent (0.2 M) | Polar aprotic solvent |

Protocol:

-

Dissolution: Charge oxetane-3-carboxylic acid and Cs₂CO₃ into a reaction vial. Add DMF (anhydrous). Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate salt.

-

Addition: Add the alkyl halide dropwise. Note: If using volatile halides like MeI, use a sealed tube.

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

-

Checkpoint: If reaction is slow, heat to max 50°C. Do not exceed 80°C to avoid thermal decomposition.

-

-

Workup: Dilute with EtOAc. Wash extensively with water (3x) to remove DMF. Wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (typically Hexane/EtOAc).

Method B: HATU-Mediated Coupling

Best For: Coupling with complex pharmaceutical intermediates or secondary alcohols. Mechanism: Formation of an activated OAt-ester intermediate.

Protocol:

-

Activation: Dissolve oxetane-3-carboxylic acid (1.0 equiv) in DCM or DMF.

-

Base Addition: Add DIPEA (3.0 equiv). Crucial: Ensure the system is basic before adding the coupling agent.

-

Coupling Agent: Add HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester.

-

Nucleophile: Add the alcohol (R-OH, 1.0–1.2 equiv).

-

Catalysis (Optional): For sluggish alcohols, add 0.1 equiv DMAP.

-

Reaction: Stir at RT for 2–12 hours.

-

Workup: Dilute with DCM. Wash with saturated NaHCO₃ (removes byproducts) and brine. Avoid acidic washes (e.g., 1M HCl) which are standard for amide couplings but fatal to oxetanes.

Method C: Ghosez's Reagent (Neutral Acid Chloride)

Best For: Extremely hindered alcohols or when "Acid Chloride" reactivity is needed without HCl generation. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Protocol:

-

Activation: Dissolve acid in dry DCM (0°C). Add Ghosez's reagent (1.2 equiv). Stir for 1–2 hours.

-

Esterification: Add the alcohol (1.5 equiv) and Pyridine (3.0 equiv) directly to the reaction mixture.

-

Workup: Standard aqueous workup (NaHCO₃).

Troubleshooting & Failure Modes

Failure Mode 1: Lactone Isomerization

Symptom: LCMS shows a peak with the correct mass (M+) but different retention time. Cause: Oxetane-3-carboxylic acids can rearrange to 5-membered lactones (cyclic esters) via intramolecular attack of the carboxylate on the oxetane ring, especially if traces of acid or excessive heat are present. Prevention: Store starting materials as carboxylate salts (e.g., Sodium oxetane-3-carboxylate) rather than free acids if long-term storage is required.

Failure Mode 2: Polymerization

Symptom: Formation of insoluble white gums or baseline material on TLC. Cause: Cationic ring-opening polymerization initiated by strong Lewis acids or protons. Correction: Ensure all glassware is base-washed. Avoid using unbuffered silica gel for purification (add 1% Et₃N to eluent if streaking occurs).

Mechanistic Workflow (HATU Coupling)

Figure 2: Reaction pathway for HATU-mediated esterification, ensuring the oxetane remains in a non-acidic environment throughout activation.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[2][7][8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][8][9][10] Angewandte Chemie International Edition.[8]

-

Wuitschik, G., et al. (2010).[2][7][8][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[9][10] Journal of Medicinal Chemistry.[9]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][7][8][9][11][12] Chemical Reviews.[9]

-

Duncton, M. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.[2] Organic Letters.[7]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pubs.rsc.org [pubs.rsc.org]

Application Note: Functionalization of Isoxazole Core with Oxetane Substituents

Executive Summary

This guide details the synthetic integration of oxetane rings into isoxazole cores, a structural modification increasingly utilized in lead optimization ("The Oxetane Switch"). The oxetane moiety serves as a metabolic "blocker" and a polarity-modulating bioisostere for gem-dimethyl, carbonyl, and morpholine groups.

Key Advantages:

-

Solubility Enhancement: Oxetanes significantly lower LogD and increase aqueous solubility compared to gem-dimethyl analogs due to their high dipole moment (~2.2 D) and hydrogen bond accepting (HBA) capacity.

-

Metabolic Stability: The strained ether ring resists oxidative metabolism (CYP450) better than flexible ethers, while blocking metabolically labile sites on the isoxazole periphery.

-

Structural Rigidity: The oxetane ring imposes specific vector constraints, often improving target selectivity.

Strategic Rationale & Physicochemical Impact[1][2]

Before initiating synthesis, researchers should evaluate the physicochemical impact of the oxetane-isoxazole fusion.

| Property | Gem-Dimethyl Analog | Oxetane Analog | Impact |

| LogP/LogD | High (Lipophilic) | Lowered (~1.0 unit) | Improves distribution; reduces non-specific binding. |

| Solubility | Low | High | Enhances bioavailability.[1] |

| Metabolic Liability | High (Benzylic/Allylic oxidation) | Low | Blocks "soft spots" for metabolism. |

| H-Bonding | None | H-Bond Acceptor | Potential for new interactions in the binding pocket. |

Synthetic Decision Matrix

Direct C-H functionalization of the electron-deficient isoxazole core with oxetanes is synthetically challenging and low-yielding. Therefore, we recommend two primary robust workflows: De Novo Assembly (for 3- or 5-position functionalization) and Modular Cross-Coupling (for 4-position functionalization).

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substitution pattern.

Detailed Protocols

Method A: De Novo Assembly (Regioselective Cyclization)

Best for: Installing oxetanes at the C3 or C5 position.

Mechanism: Condensation of an oxetane-containing

Critical Control Point: Regioselectivity

The reaction pH dictates the major isomer:

-

Basic conditions (pH > 10): Favors 5-oxetanyl isoxazoles.

-

Acidic/Neutral conditions (pH 2-7): Favors 3-oxetanyl isoxazoles (via the monoxime intermediate).

Protocol: Synthesis of 3-(Oxetan-3-yl)-5-methylisoxazole

Reagents:

-

Ethyl 3-oxetan-3-yl-3-oxopropionate (Precursor)

-

Hydroxylamine hydrochloride (

)[2][3] -

Ethanol (EtOH)[3]

-

Sodium Acetate (NaOAc) - Buffer

Step-by-Step Workflow:

-

Precursor Preparation:

-

Activate Oxetane-3-carboxylic acid with CDI (1.1 equiv) in THF.

-

Treat with the magnesium enolate of mono-ethyl malonate (Mg(OOCCH_2COOEt)_2).

-

Note: Maintain temperature < 40°C to prevent oxetane ring opening.

-

-

Cyclization:

-

Dissolve the resulting

-keto ester (1.0 equiv) in EtOH (0.5 M). -

Add

(1.2 equiv).[4] -

For 3-isomer: Add NaOAc (1.2 equiv) to buffer to pH ~4-5. Reflux for 4 hours.

-

For 5-isomer: Use NaOH (2.5 equiv) instead of NaOAc. Reflux for 4 hours.

-

-

Workup (CRITICAL):

-

Purification:

-

Flash chromatography on silica gel.

-

Tip: Pre-treat silica column with 1% Et3N/Hexane to neutralize surface acidity. Elute with EtOAc/Hexane.[8]

-

Method B: Modular Cross-Coupling (Negishi/Suzuki)

Best for: Installing oxetanes at the C4 position or diversifying an existing core.

Challenge: Oxetanyl halides are unactivated alkyl halides prone to

Protocol: Negishi Coupling of 4-Iodoisoxazole

Reagents:

-

4-Iodoisoxazole derivative

-

3-Iodooxetane

-

Zinc dust (activated)

-

or

-

DMA or THF

Step-by-Step Workflow:

-

Formation of Oxetanyl-Zinc Reagent:

-

In a flame-dried Schlenk flask, activate Zn dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

-

Add 3-Iodooxetane (1.5 equiv) dropwise at 40°C. Stir for 2 hours to form the organozinc reagent.

-

-

Coupling:

-

In a separate vial, dissolve 4-Iodoisoxazole (1.0 equiv) and catalyst (

, 5 mol%) in THF. -

Transfer the organozinc solution to the isoxazole/catalyst mixture via cannula.

-

Stir at 60°C for 12 hours under Argon.

-

-

Quench & Purification:

-

Quench with saturated

(aq). -

Extract with EtOAc (3x).[8]

-

Purify via chromatography (neutralized silica).

-

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Diol formation) | Acidic workup or acidic silica. | Use buffered quench (NaHCO3). Add 1% Et3N to chromatography solvent. |

| Low Yield (Cyclization) | Incorrect pH or competing retro-Claisen. | Monitor pH strictly. Ensure temperature does not exceed 80°C. |

| Stalled Coupling | Catalyst deactivation or wet solvents. | Use anhydrous solvents (Karl Fischer < 50 ppm). Switch to Ni/photoredox conditions if Pd fails. |

| Regioisomer Mix | Lack of pH control in Method A. | Use NaOAc for 3-isomer; NaOH for 5-isomer. Verify by NOE NMR. |

Visualizing the Mechanism (Cyclization)

The following diagram illustrates the critical pathway for Method A, highlighting the pH-dependent divergence.

Figure 2: Mechanistic divergence in isoxazole synthesis controlled by pH conditions.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Oxetane Derivatives for Drug Discovery. Journal of Organic Chemistry. Link

-

Barnes-Seeman, D. (2012).[9] The Role of Oxetanes in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context on bioisosteres). Link

-

Mykhailiuk, P. K. (2015).[8] Generation of C4-Functionalized Isoxazoles. European Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. img01.pharmablock.com [img01.pharmablock.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with Steric Oxetane Groups

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving sterically demanding oxetane-substituted molecules. The unique structural and electronic properties of the oxetane ring, while beneficial for modulating physicochemical properties in drug discovery, present distinct challenges in synthetic chemistry.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending mechanistic understanding with practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my standard palladium-catalyzed Suzuki-Miyaura coupling conditions failing for my 3-aryl-oxetane synthesis?

A: This is a common issue that typically stems from the nature of the C-C bond being formed. When coupling an organoboron reagent with a 3-halooxetane, you are forming a C(sp²)-C(sp³) bond. The mechanism for this type of coupling, particularly with a secondary alkyl halide like 3-iodooxetane, often proceeds more efficiently with nickel catalysis rather than palladium.[3][4] Nickel catalysts are often more effective for cross-coupling of alkyl halides due to differences in the kinetics of oxidative addition and a lower propensity for β-hydride elimination.

Q2: I'm observing significant decomposition of my oxetane-containing starting material under heating. What can I do?

A: The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening under harsh conditions, especially in the presence of Lewis acids or strong Brønsted acids.[1] If you are using a palladium precursor that can generate acidic species, or if your reaction conditions are strongly acidic, this can lead to degradation. Consider using a well-defined, neutral Pd(0) or Ni(0) precatalyst. Additionally, carefully screen your reaction temperature; it's often a trade-off between providing enough energy to overcome the activation barrier for the coupling and preventing thermal decomposition.

Q3: For a Buchwald-Hartwig amination with 3-amino-oxetane, what class of ligands is a good starting point?

A: For coupling a sterically accessible yet potentially coordinating nucleophile like 3-amino-oxetane, bulky, electron-rich biarylphosphine ligands are an excellent starting point. Ligands such as XPhos, SPhos, or RuPhos, developed by the Buchwald group, are designed to facilitate the crucial reductive elimination step, which can be challenging with hindered substrates.[5] These ligands stabilize the monoligated L-Pd(0) species, which is often the active catalyst, and their steric bulk can promote the formation of the C-N bond.

Q4: Can I perform an amide coupling directly with a carboxylic acid and 3-amino-oxetane without significant side reactions?

A: Yes, direct amide coupling is a very common method for incorporating the 3-amino-oxetane motif.[5] However, standard peptide coupling reagents like HATU, HOBt, or EDC are recommended to avoid the need for harsh conditions (e.g., forming an acid chloride with thionyl chloride) that could compromise the oxetane ring. The main challenge is often overcoming the steric hindrance and potentially reduced nucleophilicity of the amine. If standard conditions are slow, gentle heating (e.g., 40-60 °C) can be beneficial, but should be monitored for any signs of decomposition.

Troubleshooting Guide: Low Yield in Cross-Coupling Reactions

This section provides a systematic approach to troubleshooting and optimizing your coupling reactions involving oxetane-substituted substrates.

Scenario: Low yield in a Suzuki-Miyaura coupling of an aryl bromide with an oxetane-boronic acid derivative.

This workflow will guide you through a logical sequence of troubleshooting steps to improve your reaction yield.

Data-Driven Recommendations

The choice of catalyst, ligand, and base is paramount for success. The following table summarizes recommended starting conditions based on literature precedents for sterically hindered couplings.

| Coupling Reaction | Substrate Type | Recommended Catalyst | Recommended Ligands | Recommended Bases | Common Solvents | Reference |

| Suzuki-Miyaura | Aryl-Br + 3-Iodooxetane | NiCl₂(dppp) or Ni(cod)₂ | dppp, bathophenanthroline | K₃PO₄, Cs₂CO₃ | Dioxane, THF | [3][4] |

| Suzuki-Miyaura | Oxetane-Aryl-Br + Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O | [6] |

| Buchwald-Hartwig | Aryl-Br + 3-Amino-oxetane | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOt-Bu, LHMDS, Cs₂CO₃ | Toluene, THF | [5][7] |

| Amide Coupling | Carboxylic Acid + 3-Amino-oxetane | N/A (Coupling Agents) | N/A | DIPEA, Et₃N | DMF, DCM | [5] |

Experimental Protocols

The following protocols are provided as a starting point for your optimization. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Ni-Catalyzed Suzuki-Miyaura Coupling of 3-Iodooxetane with an Arylboronic Acid

This protocol is adapted from methodologies reported for the coupling of secondary alkyl halides.[3]

Protocol 2: Pd-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide with 3-Amino-oxetane

This protocol is a general starting point based on established methods for C-N bond formation.[7][8]

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) to a vial. Add 2 mL of anhydrous toluene and stir for 10 minutes.

-

Reaction Setup: To a separate oven-dried reaction vial, add the aryl bromide (1.0 mmol), 3-amino-oxetane (1.2 mmol), and NaOt-Bu (1.4 mmol).

-

Initiation: Add 3 mL of anhydrous toluene to the substrate vial, followed by the pre-formed catalyst solution via syringe.

-

Execution: Seal the vial and heat in an oil bath at 100-110 °C for 16-24 hours.

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

By understanding the unique challenges posed by the oxetane moiety and systematically applying these troubleshooting strategies and optimized protocols, you can significantly improve the yield and efficiency of your coupling reactions.

References

-

Thieme. (2022). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Thieme Gruppe. [Link]

-

Scott, J. S., & Williams, J. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Jágr, M., & Beier, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12224. [Link]

-

Bull, J. A., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

-

Enamine Ltd. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Bull, J. A., et al. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Bull, J. A., et al. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Kappe, C. O., & Van der Eycken, E. (n.d.). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. [Link]

-

Gensch, T., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

-

Kráľ, M., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 891-898. [Link]

-

Mahal, A. (2015). Oxetanes as versatile building blocks in the total synthesis of natural products: An overview. European Journal of Chemistry, 6(4), 357-366. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (n.d.). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition. [Link]

-

Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Duncton, M. A. J., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Organic Letters, 10(15), 3259-3262. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Leadbeater, N. E., & McGowan, C. C. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). A) Optimization of cross-coupling reaction. B) Scope of cross-coupling... ResearchGate. [Link]

-

Shafir, A., & Pericàs, M. A. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 31(2), 378. [Link]

-

ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of Polar Isoxazole Carboxylic Acids

Welcome to the technical support center for the purification of polar isoxazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying this unique class of compounds. The inherent polarity of the isoxazole ring, combined with the ionizable carboxylic acid group, often presents significant purification hurdles. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your desired purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of polar isoxazole carboxylic acids, offering explanations and actionable solutions.

Chromatography Issues

Q1: My isoxazole carboxylic acid shows poor or no retention on a C18 reverse-phase column, eluting in the void volume. What's happening and how can I fix it?

A1: This is a classic issue for highly polar compounds in reverse-phase liquid chromatography (RP-LC).[1] The hydrophobic C18 stationary phase has minimal interaction with your polar analyte, causing it to elute with the solvent front. The carboxylic acid group, especially when deprotonated (ionized), significantly increases the compound's polarity.

Causality: At a neutral or basic pH, the carboxylic acid group exists as a carboxylate anion (-COO⁻). This charge makes the molecule highly water-soluble and prevents it from partitioning onto the non-polar stationary phase.[2]

Solutions:

-

pH Adjustment: The most effective strategy is to suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase.[1][2] Adding a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) is standard practice.[3][4] This will protonate the carboxylate group (-COOH), making the molecule more neutral and increasing its retention on the C18 column.[1][2]

-

Ion-Pairing Chromatography: If pH adjustment alone is insufficient, consider adding an ion-pairing agent to the mobile phase.[1][4] A positively charged agent, such as tetrabutylammonium, will form a neutral ion pair with your anionic isoxazole carboxylic acid, increasing its hydrophobicity and retention.

-

Alternative Stationary Phases: If your compound is still poorly retained, consider a more polar reverse-phase column (e.g., a polar-embedded or C4 column) or switch to a different chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: I'm seeing significant peak tailing for my acidic compound during normal-phase silica gel chromatography. What causes this and what are my options?

A2: Peak tailing on silica gel is a common problem for acidic compounds.[5]